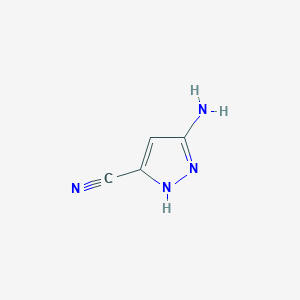

5-amino-1H-pyrazole-3-carbonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-1H-pyrazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c5-2-3-1-4(6)8-7-3/h1H,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPXHJRACWYTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611140 | |

| Record name | 3-Amino-1H-pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125144-04-9 | |

| Record name | 3-Amino-1H-pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1H-pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-amino-1H-pyrazole-3-carbonitrile: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-amino-1H-pyrazole-3-carbonitrile is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. Its unique molecular architecture, featuring both nucleophilic and electrophilic centers, renders it a versatile precursor for the synthesis of a diverse array of fused heterocyclic systems and other complex organic molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic characterization of 5-amino-1H-pyrazole-3-carbonitrile and its derivatives. Detailed experimental protocols for its synthesis and its role as a key building block in the development of compounds with therapeutic potential are also discussed.

Molecular Structure and Physicochemical Properties

5-amino-1H-pyrazole-3-carbonitrile possesses a planar pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted with an amino group at the 5-position and a nitrile group at the 3-position. The presence of these functional groups imparts a unique reactivity profile to the molecule.

Table 1: Physicochemical Properties of 5-amino-1H-pyrazole-3-carbonitrile [1]

| Property | Value |

| Molecular Formula | C₄H₄N₄ |

| Molecular Weight | 108.10 g/mol |

| IUPAC Name | 5-amino-1H-pyrazole-3-carbonitrile |

| CAS Number | 125144-04-9 |

| Appearance | Expected to be a crystalline solid |

| Solubility | Soluble in polar organic solvents |

Spectroscopic Characterization

Table 2: Representative ¹H NMR Spectral Data of 5-amino-1H-pyrazole-3-carbonitrile Derivatives [2]

Solvent: DMSO-d₆

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| NH₂ | ~6.40 - 7.00 | br s |

| CH (pyrazole ring) | ~7.50 - 8.00 | s |

| NH (pyrazole ring) | ~12.00 | br s |

Table 3: Representative ¹³C NMR Spectral Data of 5-amino-1H-pyrazole-3-carbonitrile Derivatives [2]

Solvent: DMSO-d₆

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-CN | ~115 - 120 |

| C-NH₂ | ~150 - 155 |

| Pyrazole Ring Carbons | ~90 - 140 |

Table 4: Representative FT-IR Spectral Data of 5-amino-1H-pyrazole-3-carbonitrile Derivatives [2][3]

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amino group) | 3300 - 3500 |

| C≡N stretch (nitrile group) | 2220 - 2230 |

| C=N stretch (pyrazole ring) | 1600 - 1650 |

| N-H bend (amino group) | 1550 - 1600 |

Table 5: Representative Mass Spectrometry Data of 5-amino-1H-pyrazole-3-carbonitrile Derivatives [3]

| Ion | m/z |

| [M]⁺ | Corresponds to the molecular weight of the derivative |

| [M+H]⁺ | Corresponds to the molecular weight of the derivative + 1 |

Experimental Protocols

The synthesis of 5-amino-1H-pyrazole-3-carbonitrile and its derivatives generally involves the cyclocondensation of a hydrazine species with a suitable three-carbon precursor bearing two nitrile groups or a nitrile and a leaving group.

General Synthesis of 5-amino-1H-pyrazole-3-carbonitrile Derivatives

A widely employed method for the synthesis of 5-amino-1H-pyrazole-3-carbonitrile derivatives is the reaction of malononitrile with a hydrazine in the presence of a base or a catalyst.[4]

Experimental Protocol:

-

Reaction Setup: To a solution of malononitrile (1 equivalent) in a suitable solvent such as ethanol or a water/ethanol mixture, add a catalytic amount of a base (e.g., piperidine, triethylamine) or a solid catalyst.

-

Addition of Hydrazine: Add the desired hydrazine derivative (1 equivalent) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 55 °C) for a period ranging from a few hours to overnight.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 5-amino-1H-pyrazole-3-carbonitrile derivative.

Role in Drug Discovery and Development

5-amino-1H-pyrazole-3-carbonitrile is not typically an active pharmaceutical ingredient itself. Instead, its significance lies in its role as a versatile synthon for the construction of more complex, biologically active molecules. The amino and nitrile functionalities, along with the pyrazole core, provide multiple reaction sites for further chemical transformations, leading to the generation of diverse chemical libraries for drug screening.

Derivatives of 5-amino-1H-pyrazole-3-carbonitrile have been reported to exhibit a wide range of biological activities, including:

-

Anticancer Activity: As precursors for pyrazolo[1,5-a]pyrimidine derivatives.

-

Insecticidal and Antifungal Activity: Phenylpyrazole derivatives are known to act as blockers of the GABA-regulated chloride channel in insects.[6]

-

Kinase Inhibition: Certain derivatives have been investigated as inhibitors of various kinases involved in cell signaling pathways. For example, it is an intermediate in the synthesis of Ibrutinib, a BTK inhibitor.[7]

Conclusion

5-amino-1H-pyrazole-3-carbonitrile represents a cornerstone in the synthesis of a multitude of heterocyclic compounds with significant biological and material properties. Its straightforward synthesis and the reactive nature of its functional groups make it an invaluable tool for medicinal chemists and researchers in drug discovery. The comprehensive data and protocols presented in this guide aim to facilitate further exploration and application of this important molecular scaffold in the development of novel therapeutic agents and functional materials.

References

- 1. 5-Amino-1H-pyrazole-3-carbonitrile | C4H4N4 | CID 21180574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]

- 7. 5-aMino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | 330792-70-6 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 5-amino-1H-pyrazole-3-carbonitrile

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-amino-1H-pyrazole-3-carbonitrile, a crucial building block in the development of various pharmaceutical and agrochemical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

Introduction

5-amino-1H-pyrazole-3-carbonitrile is a heterocyclic compound of significant interest due to its versatile reactivity and the diverse biological activities exhibited by its derivatives. The presence of amino and cyano functionalities on the pyrazole ring makes it an ideal scaffold for the synthesis of a wide range of fused heterocyclic systems and other complex molecules. This guide details the most common and efficient methods for its preparation, focusing on reaction mechanisms, experimental procedures, and product characterization.

Core Synthesis Pathways

Two principal pathways have been established as reliable methods for the synthesis of 5-amino-1H-pyrazole-3-carbonitrile and its derivatives:

-

Pathway 1: Cyclocondensation of (Ethoxymethylene)malononitrile with Hydrazine

-

Pathway 2: Three-Component Reaction of Aldehydes, Malononitrile, and Hydrazines

The following sections provide detailed descriptions of each pathway.

Pathway 1: Cyclocondensation of (Ethoxymethylene)malononitrile with Hydrazine

This is a direct and widely used method for the synthesis of 5-amino-1H-pyrazole-3-carbonitrile. The reaction involves the nucleophilic attack of hydrazine on the electron-deficient double bond of (ethoxymethylene)malononitrile, followed by an intramolecular cyclization and elimination of ethanol to yield the pyrazole ring.

Logical Relationship Diagram

Experimental Protocol

A general procedure for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the reaction of an aryl hydrazine with (ethoxymethylene)malononitrile.[1] For the synthesis of the parent 5-amino-1H-pyrazole-3-carbonitrile, hydrazine hydrate is used.

Materials:

-

(Ethoxymethylene)malononitrile

-

Hydrazine hydrate

-

Absolute Ethanol

-

Ethyl acetate

-

Hexane

Procedure:

-

In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (ethoxymethylene)malononitrile (1.2 mmol) in absolute ethanol (2 mL).

-

Slowly add hydrazine hydrate (1.2 mmol) to the solution under a nitrogen atmosphere.

-

Once the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL) and washed with water (30 mL).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-amino-1H-pyrazole-3-carbonitrile.

Quantitative Data

The following table summarizes the yield and melting point for a representative N-substituted analog, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, synthesized using a similar procedure.[1]

| Compound | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | Ethanol | 0.5 | 95 | 108-110 |

Pathway 2: Three-Component Reaction of Aldehydes, Malononitrile, and Hydrazines

This one-pot, three-component synthesis is an efficient method for producing a variety of substituted 5-aminopyrazole-3-carbonitriles. The reaction proceeds through an initial Knoevenagel condensation between an aldehyde and malononitrile to form an arylidene malononitrile intermediate. This is followed by a Michael addition of hydrazine and subsequent intramolecular cyclization.

Signaling Pathway Diagram

Experimental Protocol

The following is a general procedure for the synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles, which can be adapted for the synthesis of other derivatives.[2][3]

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

-

Malononitrile (1 mmol)

-

Phenylhydrazine (1 mmol)

-

Catalyst (e.g., LDH@PTRMS@DCMBA@CuI) (0.05 g)[2]

-

Water/Ethanol solvent (1:1, 1 mL)

Procedure:

-

In a 5 mL round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the catalyst (0.05 g).

-

Add the water/ethanol solvent mixture (1 mL).

-

Stir the mixture at 55 °C using a magnetic stirrer.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a n-hexane/ethyl acetate (1:1) mobile phase.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add hot ethanol or chloroform to the mixture and separate the catalyst by centrifugation.

-

Evaporate the solvent from the supernatant under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain the pure 5-aminopyrazole derivative.

Quantitative Data for 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile Derivatives

The following table summarizes the reaction times and yields for the synthesis of various 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile derivatives using the three-component reaction.[2]

| Aldehyde Substituent | Reaction Time (min) | Yield (%) | Melting Point (°C) |

| 4-Cl | 20 | 92 | 190-192 |

| 3-NO₂ | 25 | 88 | 128-130 |

| 4-OCH₃ | 15 | 93 | 107-109 |

| 4-Br | 22 | 90 | 161-163 |

Characterization Data

The synthesized compounds are typically characterized by various spectroscopic methods and by their melting points. The following provides representative spectral data for a substituted derivative, 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile.[2]

-

FT-IR (KBr, ν cm⁻¹): 3447, 3346, 3313, 3208 (N-H), 2206 (C≡N), 1632, 1600 (C=C, C=N).[2]

-

¹H NMR (250 MHz, CDCl₃) δ: 7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H).[2]

-

¹³C NMR (63 MHz, CDCl₃) δ: 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79.[2]

Conclusion

This guide has outlined the primary synthetic pathways for 5-amino-1H-pyrazole-3-carbonitrile and its derivatives, providing detailed experimental protocols and comparative data. The cyclocondensation of (ethoxymethylene)malononitrile with hydrazine and the three-component reaction of aldehydes, malononitrile, and hydrazines are both robust and efficient methods. The choice of a specific pathway may depend on the availability of starting materials and the desired substitution pattern on the pyrazole ring. The information presented herein serves as a valuable resource for chemists involved in the synthesis and development of novel pyrazole-based compounds.

References

- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 2. rsc.org [rsc.org]

- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-amino-1H-pyrazole-3-carbonitrile

This guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-amino-1H-pyrazole-3-carbonitrile, a crucial heterocyclic template in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthetic Strategies and Starting Materials

The synthesis of 5-amino-1H-pyrazole-3-carbonitrile and its derivatives predominantly relies on the cyclocondensation reaction between a hydrazine source and a suitable three-carbon precursor bearing nitrile functionalities. The most common starting materials include hydrazine or its substituted derivatives and malononitrile or its derivatives.

Two principal and well-documented methods for the synthesis of the target compound are:

-

Two-Component Condensation: This highly efficient method involves the reaction of ethoxymethylenemalononitrile with hydrazine hydrate.

-

Three-Component One-Pot Synthesis: This approach combines an aldehyde (such as benzaldehyde), malononitrile, and a hydrazine derivative in a single reaction vessel, often facilitated by a catalyst.

Key Starting Materials

| Starting Material | Role in Synthesis |

| Hydrazine Hydrate | Source of the two adjacent nitrogen atoms for the pyrazole ring. |

| Phenylhydrazine/Aryl Hydrazines | Used to synthesize N-substituted 5-aminopyrazole derivatives.[1] |

| Malononitrile | Provides the carbon backbone and the nitrile group at the 3-position.[2][3] |

| Ethoxymethylenemalononitrile | A derivative of malononitrile that acts as a key intermediate in the two-component synthesis.[4] |

| Benzaldehyde Derivatives | Utilized in the three-component synthesis to form an intermediate that then reacts with the hydrazine.[2][5] |

Synthetic Pathways

The following diagrams illustrate the primary synthetic routes to 5-amino-1H-pyrazole-3-carbonitrile.

Caption: Two-component synthesis of 5-amino-1H-pyrazole-3-carbonitrile.

Caption: Three-component synthesis of an N-substituted 5-aminopyrazole.

Experimental Protocols

Protocol 1: Synthesis via Two-Component Condensation of Ethoxymethylenemalononitrile and Hydrazine Hydrate

This protocol is adapted from the general procedures described for the synthesis of 5-aminopyrazole-4-carbonitriles.[4]

Materials:

-

Ethoxymethylenemalononitrile

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

A solution of ethoxymethylenemalononitrile (1.2 mmol) in absolute ethanol (2 mL) is prepared in a 25 mL glass reactor equipped with a magnetic stirrer under a nitrogen atmosphere.

-

To this solution, hydrazine hydrate (1.2 mmol) is added slowly.

-

The reaction mixture is then carefully heated to reflux and maintained for 4 hours.

-

After the reflux period, the mixture is allowed to cool to room temperature.

-

The cooled mixture is diluted with ethyl acetate (50 mL) and washed with water (30 mL).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from an appropriate solvent.

Protocol 2: Three-Component One-Pot Synthesis

This protocol is based on a green chemistry approach for synthesizing 5-amino-1H-pyrazole-5-carbonitrile derivatives.[5]

Materials:

-

A benzaldehyde derivative (1 mmol)

-

Malononitrile (1 mmol)

-

Phenylhydrazine (1 mmol)

-

Water/Ethanol solvent mixture (1:1)

-

LDH@PTRMS@DCMBA@CuI catalyst (0.05 g) (Note: other catalysts can be used)

Procedure:

-

In a 5 mL round-bottomed flask, combine the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the catalyst (0.05 g).

-

Add the water/ethanol solvent mixture (1 mL total).

-

The mixture is stirred at 55 °C using a magnetic stirrer.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate as the mobile phase.

-

Upon completion of the reaction (typically 15-27 minutes), the mixture is cooled to room temperature.

-

The product can then be isolated and purified. The catalyst can often be recovered for reuse.[5]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of 5-amino-1H-pyrazole-3-carbonitrile and its derivatives.

| Synthetic Route | Reactants | Solvent | Temperature | Time | Yield | Reference |

| Two-Component | Ethoxymethylenemalononitrile, Aryl hydrazines | Ethanol | Reflux | 4 h | Good to Excellent | [1] |

| Three-Component | Benzaldehydes, Malononitrile, Phenylhydrazine | H₂O/EtOH | 55 °C | 15-27 min | 85-93% | [5][3] |

Logical Workflow for Synthesis

The general workflow for the synthesis and characterization of 5-amino-1H-pyrazole-3-carbonitrile is depicted below.

Caption: General experimental workflow for pyrazole synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-amino-1H-pyrazole-3-carbonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for pyrazole-based compounds and outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data of a 5-amino-1H-pyrazole-3-carbonitrile Derivative

The following tables summarize the spectroscopic data for a representative derivative, 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile. This information is sourced from a study on the synthesis of 5-amino-1H-pyrazole-5-carbonitriles.[1]

Table 1: ¹H NMR Data of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1]

| Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz | Integration | Assignment |

| 7.62 | t, J = 11.5 | 5H | Phenyl-H |

| 7.40 – 7.28 | m | 3H | Phenyl-H, Chlorophenyl-H |

| 7.11 | d, J = 8.0 | 2H | Chlorophenyl-H |

| 6.91 | d, J = 7.7 | 1H | Phenyl-H |

Solvent: CDCl₃, Spectrometer Frequency: 250 MHz

Table 2: ¹³C NMR Data of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1]

| Chemical Shift (δ) ppm | Assignment |

| 153.12 | C-5 (Pyrazole) |

| 144.40 | C-3 (Pyrazole) |

| 142.44 | Quaternary Carbon |

| 135.81 | Phenyl-C |

| 133.90 | Phenyl-C |

| 130.91 | Phenyl-C |

| 129.46 | Phenyl-C |

| 129.31 | Chlorophenyl-C |

| 129.03 | Chlorophenyl-C |

| 128.81 | Phenyl-C |

| 128.33 | Phenyl-C |

| 127.25 | Phenyl-C |

| 120.33 | Cyano (CN) |

| 112.79 | C-4 (Pyrazole) |

Solvent: CDCl₃, Spectrometer Frequency: 63 MHz

Table 3: IR Absorption Data of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1]

| Wavenumber (cm⁻¹) | Assignment |

| 3447, 3346, 3313 | N-H stretching (Amino group) |

| 3208 | N-H stretching (Pyrazole ring) |

| 3055, 2928 | C-H stretching (Aromatic) |

| 2206 | C≡N stretching (Nitrile) |

| 1632 | N-H bending (Amino group) |

| 1600, 1519, 1489 | C=C stretching (Aromatic rings) |

| 1259, 1135, 1084 | C-N stretching |

| 914, 829, 749, 509 | C-H bending (Aromatic) |

Sample Preparation: KBr pellet

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A small amount of the analyte is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration is typically in the range of 5-25 mg/mL for ¹H NMR and 20-100 mg/mL for ¹³C NMR.

-

Instrumentation: A high-field NMR spectrometer (e.g., 250 MHz or higher) is used for analysis.

-

Data Acquisition:

-

For ¹H NMR, standard pulse sequences are used to obtain the spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

-

For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed in a die under high pressure to form a thin, transparent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: An appropriate ionization technique is employed. For many organic molecules, Electron Ionization (EI) or Electrospray Ionization (ESI) are common.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An ion detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the general workflow and logical relationships in spectroscopic analysis for structural elucidation.

References

An In-depth Technical Guide to 5-amino-1H-pyrazole-3-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1H-pyrazole-3-carbonitrile is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including the presence of amino, cyano, and pyrazole functionalities, make it a valuable scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis and derivatization, and its applications in the development of novel therapeutic agents.

Physical and Chemical Properties

The physical and chemical properties of 5-amino-1H-pyrazole-3-carbonitrile and its derivatives are summarized below. It is important to note that while data for the parent compound is available, much of the reported information pertains to its substituted analogues.

Table 1: Physical Properties of 5-amino-1H-pyrazole-3-carbonitrile and Derivatives

| Property | 5-amino-1H-pyrazole-3-carbonitrile | 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile |

| Molecular Formula | C₄H₄N₄[1] | C₁₆H₁₂N₄O | C₁₀H₇ClN₄ |

| Molecular Weight | 108.10 g/mol [1] | 276.29 g/mol | 218.65 g/mol |

| Appearance | Not specified | Light yellow to off-white powder[2] | White powder |

| Melting Point | Not specified | N/A | 181.0-190.0 °C |

| Boiling Point | Not specified | 585.3 °C at 760 mmHg[2] | Not specified |

| Solubility | Not specified | DMSO (Slightly)[2] | Not specified |

| pKa (Predicted) | Not specified | 10.83 ± 0.50[2] | Not specified |

Table 2: Spectroscopic Data for a Representative Derivative (3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile)

| Spectroscopic Technique | Data |

| **FT-IR (cm⁻¹) ** | 3348, 3303 (NH₂), 3193 (NH), 2230 (CN)[3][4] |

| ¹H-NMR (δ, ppm) | 12.16 (br s, 1H, NH), 7.80 (d, 2H, J = 7.2 Hz, arom-H), 7.41-7.46 (m, 3H, arom. H), 6.50 (s, 2H, NH₂)[3][4] |

| Mass Spectrometry (m/z) | 184 (M)⁺[3][4] |

Experimental Protocols

The synthesis of 5-amino-1H-pyrazole-3-carbonitrile derivatives often involves a multi-component reaction, highlighting the principles of green chemistry by maximizing atom economy.

General Synthesis of 5-amino-1H-pyrazole-3-carbonitrile Derivatives

A common and efficient method for synthesizing derivatives of 5-amino-1H-pyrazole-3-carbonitrile is through a one-pot, three-component reaction.[5][6]

Reactants:

-

A benzaldehyde derivative (1 mmol)

-

Malononitrile (1 mmol)

-

Phenylhydrazine (1 mmol)

-

Solvent (e.g., H₂O/EtOH mixture)[6]

Procedure:

-

Combine the benzaldehyde derivative, malononitrile, phenylhydrazine, and catalyst in a reaction vessel.

-

Add the solvent to the mixture.

-

Stir the reaction mixture at a specified temperature (e.g., 55 °C) for the required duration (typically 15-27 minutes).[5][6]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the product by filtration or centrifugation to remove the catalyst.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Role in Drug Development and Reactivity

5-amino-1H-pyrazole-3-carbonitrile and its derivatives are pivotal intermediates in the synthesis of various therapeutic agents. The amino and nitrile groups, along with the pyrazole ring, provide multiple reactive sites for further chemical modifications, making them ideal scaffolds for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Notably, derivatives of this compound have been utilized in the preparation of kinase inhibitors. For instance, 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile serves as an intermediate in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain cancers.[2][7] It is also a precursor for ACP-196, another selective BTK inhibitor.[2] The core structure is also found in compounds investigated for their anti-inflammatory, antimicrobial, and antitumor properties.

The reactivity of the 5-amino-1H-pyrazole-3-carbonitrile core allows for a variety of chemical transformations:

-

Acylation: The amino group can be readily acylated.

-

Cyclization Reactions: The amino and nitrile groups can participate in cyclization reactions to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][3][5][7]triazines.[8]

-

Diazotization: The amino group can undergo diazotization, leading to the formation of other functional groups.

Conclusion

5-amino-1H-pyrazole-3-carbonitrile is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis, versatile reactivity, and proven utility as a scaffold for potent bioactive molecules underscore its importance in medicinal chemistry. This guide provides a foundational understanding of its key characteristics, empowering researchers to leverage this valuable building block in the pursuit of novel therapeutics.

References

- 1. 5-Amino-1H-pyrazole-3-carbonitrile | C4H4N4 | CID 21180574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile CAS NO 330792-70-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-aMino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | 330792-70-6 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

The Versatile Nucleophile: An In-depth Technical Guide to the Reactivity of the Amino Group in 5-Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in a wide array of biologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The synthetic versatility of this heterocycle is largely attributed to the reactivity of its substituents, particularly the amino group at the C5 position. This exocyclic amino group, in conjunction with the pyrazole ring nitrogens, provides multiple nucleophilic sites, enabling a diverse range of chemical transformations.[3][4] This guide provides a detailed exploration of the reactivity of the 5-amino group, focusing on key reactions, quantitative data, and experimental protocols relevant to drug discovery and development.

Electronic Properties and Reactivity Overview

The 5-aminopyrazole system can be described as a polyfunctional compound with three primary nucleophilic centers: the exocyclic 5-NH2 group, the N1 nitrogen of the pyrazole ring, and the C4 carbon.[3] The reactivity of the 5-amino group is significantly influenced by the electronic nature of the pyrazole ring. It is part of a vinylogous amidine system, which enhances its nucleophilicity, making it a prime site for electrophilic attack. Consequently, it readily participates in acylation, alkylation, diazotization, and, most notably, cyclization reactions to form fused heterocyclic systems.[4][5]

The following diagram illustrates the primary pathways for the functionalization of 5-aminopyrazoles, highlighting the central role of the amino group.

Caption: General reactivity pathways of the 5-amino group in 5-aminopyrazoles.

Key Reactions and Mechanistic Insights

Acylation and Sulfonylation

The nucleophilic 5-amino group readily reacts with acylating and sulfonylating agents, such as acyl chlorides and sulfonyl chlorides, to form the corresponding amides and sulfonamides.[5] These reactions are typically straightforward and high-yielding, providing a common strategy for diversifying the 5-aminopyrazole core.

Table 1: Examples of Acylation Reactions

| Starting Material | Acylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-amino-3-substituted-1H-pyrazole | Chloroacetyl chloride | Basic medium | 3H-imidazo[1,2-b]pyrazo-2-ol (after cyclization) | Good | [1] |

| Aminoglycoside | 5-Benzoyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-one (BCPP) | DMSO, 20-50°C, 12-72h | N-Monobenzoylated aminoglycoside | 42-83% | [6] |

| 5-amino-1,3-diaryl-1H-pyrazoles | Substituted benzoyl chlorides | DCM | N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides | N/A |[7] |

Alkylation

Alkylation of 5-aminopyrazoles can be complex due to the presence of multiple nucleophilic nitrogen atoms. The reaction with alkyl halides can lead to a mixture of products, including alkylation at the exocyclic 5-amino group and/or the N1 position of the pyrazole ring.[5][8] The regioselectivity is highly dependent on the substitution pattern of the pyrazole, the nature of the alkylating agent, and the reaction conditions, such as the base and solvent used.[8][9]

Diazotization

The diazotization of 5-aminopyrazoles, involving the reaction with nitrous acid (typically generated in situ from sodium nitrite and a strong acid), yields highly reactive pyrazolyl-5-diazonium salts.[10][11] These intermediates are valuable synthons for a variety of subsequent transformations:

-

Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds (like phenols or anilines) to form intensely colored azo dyes.[10][12]

-

Cyclization: Intramolecular cyclization of the diazonium salt, particularly in pyrazoles with an adjacent cyano or carboxamide group, is a key step in the synthesis of fused heterocyclic systems like pyrazolo[3,4-d][1][7][13]triazin-4-ones.[1][3]

Caption: Diazotization of 5-aminopyrazoles and subsequent transformations.

Table 2: Examples of Diazotization and Subsequent Reactions

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 5-amino-1H-pyrazole-4-carbonitriles | NaNO₂, HCl | Pyrazolo[3,4-d][1][7][13]triazin-4-ones | 64-88% | [1][3] |

| 5-aminopyrazole-thiadiazole derivative | 1. NaNO₂2. Malononitrile | Thiadiazole-pyrazolo[5,1-c][3][7][13]triazine | 81% | [3] |

| 5-amino-4-(3,4-dimethoxyphenyl)pyrazoles | NaNO₂, Acetic Acid | 7,8-dimethoxypyrazolo[3,4-c]cinnolines | N/A |[10][12] |

Cyclocondensation Reactions

The most significant application of the 5-amino group's reactivity is in cyclocondensation reactions. Acting as a binucleophile, the 5-aminopyrazole (utilizing the 5-NH2 and ring N1-H or C4-H) reacts with 1,3-dielectrophiles to construct a wide variety of fused heterocyclic systems of high medicinal importance.[4][14]

Caption: Fused heterocyclic systems derived from 5-aminopyrazole cyclocondensations.

-

Pyrazolo[3,4-d]pyrimidines: These purine bioisosteres are synthesized by reacting 5-aminopyrazoles with reagents like formamide, urea, or by cyclizing 5-amino-4-carboxamidopyrazoles.[15]

-

Pyrazolo[1,5-a]pyrimidines: Commonly formed through the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds such as acetylacetone or β-ketoesters, often in acidic conditions.[14][16]

-

Pyrazolo[3,4-b]pyridines: These are typically accessed via multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene compound, or by condensation with β-diketones under specific conditions.[4]

-

Imidazo[1,2-b]pyrazoles: Formed by the cyclization of 5-aminopyrazoles with α-haloketones or their equivalents.[3][15]

Table 3: Synthesis of Fused Pyrazoles via Cyclocondensation

| 5-Aminopyrazole Derivative | 1,3-Dielectrophile | Conditions | Fused System | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 5-aminopyrazole-4-carboxylate | Formamide | N/A | Pyrazolo[3,4-d]pyrimidin-4-one | 70% | [15] |

| 5-amino-1H-pyrazole-4-carbonitrile | Acetylacetone | Glacial acetic acid | Pyrazolo[1,5-a]pyrimidine | Good | [16] |

| 5-aminopyrazole | Trifluoromethyl-β-diketones | Refluxing acetic acid | Pyrazolo[3,4-b]pyridine | Good | [4] |

| 5-amino-3-phenyl-1H-pyrazole | 2-Bromo acetophenone | K₂CO₃/acetone, reflux | Imidazo[1,2-b]pyrazole | ~72% | [3][15] |

| 5-aminopyrazoles, Isatin, Cyclic β-diketones | Multicomponent Reaction | CAN, Water | Spiro[indoline-3,4'-pyrazolo[3,4-b]quinolone] | Good |[1] |

Experimental Protocols

Protocol 1: General Synthesis of 4-Aryl-5-aminopyrazoles via Laccase-Mediated C-4 Arylation[5]

This protocol describes the chemoselective arylation at the C-4 position, demonstrating a modern enzymatic approach.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, charge a solution of the corresponding 5-aminopyrazole (0.1 mmol) and catechol (0.15 mmol).

-

Solvent System: Add 8 mL of 0.01 M citrate buffer (pH 4.5) and 4 mL of ethyl acetate.

-

Enzyme Addition: Add Myceliophthora thermophila laccase (1 mL, 1000 U) to the mixture.

-

Reaction Execution: Stir the mixture under an air atmosphere at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate and separate the organic and aqueous layers.

-

Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue via column chromatography to yield the C-4 arylated product.

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles and Acetylacetone[16]

This procedure is a classic method for constructing the pyrazolo[1,5-a]pyrimidine core.

-

Reactant Mixture: To a solution of the appropriate 5-amino-N-aryl-1H-pyrazole (1 mmol) in glacial acetic acid (10 mL), add acetylacetone (1.2 mmol).

-

Reaction Condition: Heat the reaction mixture to reflux.

-

Monitoring: Monitor the reaction for completion using TLC (typically several hours).

-

Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.

Conclusion

The 5-amino group is a powerful and versatile functional handle on the pyrazole core. Its pronounced nucleophilicity allows for a wide range of transformations, from simple functional group interconversions like acylation to complex, multicomponent cyclizations. A thorough understanding of the factors governing its reactivity—including electronics, sterics, and reaction conditions—is critical for leveraging 5-aminopyrazoles as building blocks in the design and synthesis of novel pharmaceuticals and functional materials. The strategic manipulation of this amino group continues to be a fruitful area of research, enabling the construction of diverse and complex molecular architectures with significant biological potential.

References

- 1. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. heterocyclist.wordpress.com [heterocyclist.wordpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Diazotisation [organic-chemistry.org]

- 12. TRANSFORMATIONS OF 5-AMINO-4-(3,4-DIMETHOXYPHENYL)PYRAZOLES IN THE DIAZOTIZATION REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 13. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-amino-1H-pyrazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 5-amino-1H-pyrazole-3-carbonitrile, a versatile building block in medicinal chemistry. The document details the reactivity of the pyrazole core, focusing on reactions at the C-4 position and the 5-amino group. It includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate the synthesis of novel pyrazole derivatives for drug discovery and development.

Introduction: Reactivity of the 5-Aminopyrazole Core

5-amino-1H-pyrazole-3-carbonitrile is a polyfunctional heterocycle with multiple nucleophilic sites susceptible to electrophilic attack. The pyrazole ring itself is an aromatic system, and the presence of the electron-donating amino group at the C-5 position significantly activates the ring towards electrophilic substitution. The primary sites of electrophilic attack are the C-4 position of the pyrazole ring and the exocyclic 5-amino group. The general reactivity order is 5-NH2 > 1-NH > 4-CH, although reactions can be directed to a specific site by carefully choosing the reagents and reaction conditions.[1] This guide will focus on the key electrophilic substitution reactions at the C-4 and N-5 positions.

Electrophilic Substitution at the C-4 Position

The C-4 position of 5-amino-1H-pyrazole-3-carbonitrile is the most favorable site for electrophilic aromatic substitution due to the activating effect of the adjacent amino group.

Halogenation

Direct halogenation at the C-4 position can be achieved using N-halosuccinimides (NCS, NBS, NIS) as the halogen source.

Experimental Protocol: General Procedure for C-4 Halogenation

To a solution of the 5-aminopyrazole derivative (1.0 eq) in dimethyl sulfoxide (DMSO), the respective N-halosuccinimide (1.2 eq) is added. The reaction mixture is stirred at room temperature for a duration ranging from 3 to 6 hours. Upon completion, the reaction is quenched with a sodium thiosulfate solution and extracted with an organic solvent such as dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the 4-halo-5-aminopyrazole derivative.

Quantitative Data for Halogenation of Related 5-Aminopyrazoles

| Halogenating Agent | Substrate | Product | Yield (%) | Reference |

| NBS | 3-phenyl-1-tosyl-1H-pyrazol-5-amine | 4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 65-80 | [2] |

| NCS | 3-phenyl-1-tosyl-1H-pyrazol-5-amine | 4-chloro-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 55-72 | [2] |

| NIS | 3-phenyl-1-tosyl-1H-pyrazol-5-amine | 4-iodo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 70-85 | [2] |

Note: The yields are reported for 3-aryl-1H-pyrazol-5-amines, and may vary for 5-amino-1H-pyrazole-3-carbonitrile.

Nitration

Nitration of the pyrazole ring at the C-4 position is a key transformation. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are typically employed.

Experimental Protocol: General Procedure for C-4 Nitration

5-amino-1H-pyrazole-3-carbonitrile is added portion-wise to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid at 0-5 °C. The reaction mixture is stirred at this temperature for a specified time and then allowed to warm to room temperature. The reaction is quenched by pouring it onto crushed ice, and the resulting precipitate is filtered, washed with water until neutral, and dried to yield the 4-nitro-5-aminopyrazole derivative.

Spectroscopic Data for a Related 4-Nitro-5-aminopyrazole Derivative

For 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile:

-

IR (KBr, ν cm⁻¹): 3442, 3305, 3221 (NH₂), 2205 (CN), 1600, 1583, 1514 (NO₂)

-

¹H NMR (250 MHz, CDCl₃) δ: 8.44 (s, 1H), 8.11 (d, J = 8.2 Hz, 1H), 7.98 (d, J = 7.9 Hz, 1H), 7.70 (s, 2H, NH₂), 7.53 (t, J = 8.0 Hz, 1H), 7.32 (t, J = 7.8 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 6.94 (t, J = 7.2 Hz, 1H)

-

¹³C NMR (63 MHz, CDCl₃) δ: 148.69, 143.90, 137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47, 124.51, 122.54, 120.91, 112.99

Sulfonation

Sulfonation introduces a sulfonic acid group at the C-4 position, typically using fuming sulfuric acid.

Experimental Protocol: General Procedure for C-4 Sulfonation

5-amino-1H-pyrazole-3-carbonitrile is added carefully to fuming sulfuric acid (oleum) at a low temperature. The mixture is then heated to a specified temperature for several hours. After cooling, the reaction mixture is poured onto ice, and the precipitated product, 5-amino-3-cyano-1H-pyrazole-4-sulfonic acid, is collected by filtration, washed with cold water, and dried.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) at the C-4 position, a valuable handle for further functionalization. The Vilsmeier reagent is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3]

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation

To a cooled (0 °C) solution of 5-amino-1H-pyrazole-3-carbonitrile in DMF, phosphorus oxychloride (POCl₃) is added dropwise. The reaction mixture is then stirred at an elevated temperature for several hours. After completion, the mixture is poured into ice water and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The precipitated product, 5-amino-4-formyl-1H-pyrazole-3-carbonitrile, is filtered, washed with water, and purified by recrystallization.

Electrophilic Substitution at the 5-Amino Group

The exocyclic amino group at the C-5 position is a primary nucleophile and readily undergoes reactions with various electrophiles.

N-Acylation

Acylation of the 5-amino group is a common transformation to introduce amide functionalities, which can modulate the biological activity of the molecule.

Experimental Protocol: N-Acylation with Chloroacetyl Chloride

Equimolar amounts of 5-amino-1H-pyrazole-3-carbonitrile and chloroacetyl chloride are dissolved in a suitable solvent such as toluene and refluxed for 5-7 hours.[4] After cooling, the reaction mixture is left to stand, and the precipitate of 2-chloro-N-(3-cyano-1H-pyrazol-5-yl)acetamide is collected by filtration.[4] The product can be further purified by recrystallization. This reaction typically yields the product in the range of 65-70%.[4]

Quantitative Data for N-Acylation of a Related Aminopyrazole

| Acylating Agent | Substrate | Product | Yield (%) | Reference |

| Chloroacetyl chloride | 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide | 65-70 | [4] |

Diazotization and Azo Coupling

The 5-amino group can be diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reactive intermediate can then undergo various coupling reactions or be converted into other functional groups. A significant application is the intramolecular cyclization to form fused heterocyclic systems.

Experimental Protocol: Synthesis of Pyrazolo[3,4-d][1][2][5]triazin-4-one

5-amino-1H-pyrazole-3-carbonitrile is dissolved in an acidic medium (e.g., hydrochloric acid or acetic acid). A solution of sodium nitrite in water is added dropwise at a low temperature (0-5 °C). The reaction mixture is stirred for a period, leading to the formation of the fused pyrazolo[3,4-d][1][2][5]triazin-4-one system. The product precipitates from the reaction mixture and can be isolated by filtration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow for the electrophilic substitution of 5-amino-1H-pyrazole-3-carbonitrile.

Caption: Reaction pathways for electrophilic substitution.

Caption: General experimental workflow.

Conclusion

5-amino-1H-pyrazole-3-carbonitrile is a highly valuable scaffold for the development of novel therapeutic agents. Its susceptibility to electrophilic substitution at both the C-4 position and the 5-amino group allows for extensive structural diversification. This guide provides a foundational understanding and practical protocols for key electrophilic substitution reactions, enabling researchers to efficiently synthesize and explore the chemical space of 5-aminopyrazole derivatives. The provided data and diagrams serve as a valuable resource for the rational design and synthesis of new chemical entities in drug discovery programs.

References

- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 5-Amino-1H-Pyrazole-3-Carbonitrile: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-amino-1H-pyrazole-3-carbonitrile is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its biological activity and chemical reactivity are intrinsically linked to its tautomeric forms. This technical guide provides a comprehensive overview of the tautomerism of 5-amino-1H-pyrazole-3-carbonitrile, synthesizing data from experimental and computational studies on closely related aminopyrazole systems. We present quantitative data on tautomer stability, detailed experimental protocols for tautomeric analysis, and logical diagrams to illustrate key concepts and workflows.

Introduction to Tautomerism in Pyrazoles

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties and biological activity of molecules. In the realm of heterocyclic chemistry, pyrazoles are well-known to exhibit prototropic tautomerism, which involves the migration of a proton. For substituted pyrazoles, such as 5-amino-1H-pyrazole-3-carbonitrile, two primary forms of tautomerism are of critical importance: annular tautomerism and amino-imino tautomerism.

-

Annular Tautomerism: This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For a 3(5)-substituted pyrazole, this results in two distinct tautomers.

-

Amino-Imino Tautomerism: This involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom, resulting in an imino form.

The predominant tautomer in a given environment (solution or solid state) can significantly influence a molecule's hydrogen bonding capabilities, lipophilicity, and ultimately, its interaction with biological targets. Understanding and controlling this tautomeric equilibrium is therefore a crucial aspect of rational drug design.

Possible Tautomers of 5-Amino-1H-pyrazole-3-carbonitrile

Theoretically, 5-amino-1H-pyrazole-3-carbonitrile can exist in several tautomeric forms. The most significant of these are the two annular amino tautomers and their corresponding imino forms.

Note: As I am a language model, I am unable to generate images directly. The IMG SRC in the DOT script is a placeholder and would need to be replaced with actual image URLs of the chemical structures for the diagram to render correctly.

Caption: Possible tautomeric forms of 5-amino-1H-pyrazole-3-carbonitrile.

Quantitative Analysis of Tautomer Stability

While specific experimental or computational data for 5-amino-1H-pyrazole-3-carbonitrile is not extensively reported, studies on closely related 3(5)-aminopyrazoles provide valuable insights into the relative stability of the different tautomers. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating these energy differences.

Table 1: Calculated Relative Energies of Aminopyrazole Tautomers

| Compound | Method | Tautomer | Relative Energy (kJ/mol) | Reference |

| 3(5)-aminopyrazole | DFT (B3LYP)/6-311++G(d,p) | 3-amino | 0.0 | [1] |

| 5-amino | 10.7 | [1] | ||

| 4-cyano-3(5)-aminopyrazole | DFT (B3LYP)/6-31G** (gas phase) | 3-amino | 0.0 | [2] |

| 5-amino | 4.2 | [2] | ||

| 4-cyano-3(5)-aminopyrazole | DFT (B3LYP)/6-31G** (DMSO) | 3-amino | 2.1 | [2] |

| 5-amino | 0.0 | [2] |

From the available data, it is evident that for unsubstituted 3(5)-aminopyrazole, the 3-amino tautomer is significantly more stable than the 5-amino tautomer.[1] The introduction of a cyano group at the 4-position, which is structurally analogous to our target molecule, reduces this energy difference.[2] Furthermore, the polarity of the solvent can influence the tautomeric equilibrium, with more polar solvents potentially favoring the more polar tautomer.[2]

Experimental Protocols for Tautomer Elucidation

The determination of the predominant tautomeric form of 5-amino-1H-pyrazole-3-carbonitrile in different states requires a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-amino-1H-pyrazole-3-carbonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire 1H, 13C, and 15N NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

1H NMR: Obtain a standard proton spectrum to observe the chemical shifts and coupling constants of the pyrazole ring and amino protons.

-

13C NMR: Acquire a proton-decoupled carbon spectrum to determine the chemical shifts of the pyrazole ring carbons.

-

15N NMR: Use HMBC (Heteronuclear Multiple Bond Correlation) or HSQC (Heteronuclear Single Quantum Coherence) experiments to correlate proton and nitrogen signals, which is particularly useful for distinguishing between the ring nitrogens.

-

-

Data Analysis: Compare the observed chemical shifts with those reported for model compounds with fixed tautomeric structures (e.g., N-methylated derivatives) or with computationally predicted chemical shifts for each tautomer. The presence of distinct sets of signals can indicate a slow equilibrium between tautomers on the NMR timescale.

X-ray Crystallography

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.

Methodology:

-

Crystal Growth: Grow single crystals of 5-amino-1H-pyrazole-3-carbonitrile suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, acetone).[3]

-

Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα radiation.

-

Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure. The positions of the hydrogen atoms, particularly on the pyrazole ring nitrogens and the exocyclic amino group, will reveal the tautomeric form present in the crystal lattice.

Computational Modeling

Quantum chemical calculations are essential for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.

Methodology:

-

Structure Generation: Build the 3D structures of all possible tautomers of 5-amino-1H-pyrazole-3-carbonitrile.

-

Geometry Optimization and Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p).[4]

-

Solvation Effects: To model the behavior in solution, incorporate a solvent model, such as the Polarizable Continuum Model (PCM).[2]

-

Property Prediction: Calculate NMR chemical shifts (using the GIAO method) and vibrational frequencies for each optimized tautomer to compare with experimental data.

-

Data Analysis: The tautomer with the lowest calculated Gibbs free energy is predicted to be the most stable.

Visualization of Workflows and Relationships

Logical Flow for Tautomer Identification

Caption: A typical workflow for the identification of predominant tautomers.

Factors Influencing Tautomeric Equilibrium

Caption: Key factors influencing the tautomeric equilibrium in pyrazoles.

Conclusion

The tautomerism of 5-amino-1H-pyrazole-3-carbonitrile is a critical consideration for its application in drug discovery and development. While direct experimental data for this specific molecule is limited, a comprehensive analysis of related aminopyrazole systems strongly suggests that the 3-amino tautomer is likely to be the more stable form, with the tautomeric equilibrium being sensitive to the surrounding environment. The experimental and computational protocols outlined in this guide provide a robust framework for the detailed investigation of this and other pyrazole derivatives. A thorough understanding of the tautomeric landscape is indispensable for predicting molecular properties and for the rational design of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-amino-1H-pyrazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] They are considered purine analogues and have demonstrated a wide range of pharmacological activities, including hypnotic, anti-inflammatory, anti-tumor, and antiviral properties.[1] Notably, derivatives of this scaffold, such as Zaleplon, have been successfully developed as sedative/hypnotic drugs.[1][3] The synthesis of these compounds is a key area of research, with a focus on developing efficient and regioselective methodologies.

This application note provides detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, starting from the readily available precursor, 5-amino-1H-pyrazole-3-carbonitrile. The primary synthetic strategy involves the cyclocondensation reaction of the starting aminopyrazole with various 1,3-bielectrophilic reagents.

General Synthetic Pathway

The synthesis of the pyrazolo[1,5-a]pyrimidine core from 5-amino-1H-pyrazole-3-carbonitrile is typically achieved through a cyclocondensation reaction. The 5-aminopyrazole acts as a binucleophile, reacting with a 1,3-dielectrophile to form the fused pyrimidine ring. The regioselectivity of this reaction can be influenced by the nature of the reactants and the reaction conditions.

Caption: General reaction scheme for the synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitriles via Condensation with Enaminones

This protocol describes the synthesis of 7-aryl-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitriles through the reaction of 5-amino-1H-pyrazole-3-carbonitrile with arylpropenones (enaminones) in acetic acid.[2]

Experimental Workflow:

Caption: Workflow for the synthesis of pyrazolo[1,5-a]pyrimidines using enaminones.

Procedure:

-

A mixture of 5-amino-1H-pyrazole-3-carbonitrile (1 mmol) and the appropriate arylpropenone (enaminone) (1 mmol) is prepared in glacial acetic acid (10 mL).

-

The reaction mixture is heated at reflux for a specified period (typically 4-6 hours), during which the reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is allowed to cool to room temperature.

-

The solid product that precipitates is collected by filtration.

-

The collected solid is washed with ethanol to remove any remaining impurities.

-

The final product is dried, for example, in a desiccator over anhydrous calcium chloride.

Quantitative Data:

| Product | R-group (Aryl) | Yield (%) | Melting Point (°C) |

| 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Phenyl | 85 | 230-232 |

| 7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | 4-Chlorophenyl | 88 | 255-257 |

| 2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 4-Methylphenyl | 90 | 240-242 |

| 2-Methyl-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 4-Methoxyphenyl | 92 | 235-237 |

| 2-Methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Thiophen-2-yl | 87 | 260-262 |

Data synthesized from multiple sources, specific yields and melting points may vary based on precise experimental conditions.

Protocol 2: Microwave-Assisted Synthesis of 7-Aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles

This protocol outlines a solvent-free, microwave-assisted method for the regioselective synthesis of 5-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives.[3]

Experimental Workflow:

Caption: Workflow for microwave-assisted synthesis.

Procedure:

-

An equimolar mixture of the 3-amino-5-aryl-1H-4-pyrazolecarbonitrile and the appropriate enaminonitrile is prepared.

-

The solid mixture is subjected to microwave irradiation in a direct beam microwave oven under solvent-free conditions. The power and time of irradiation should be optimized for the specific reactants.

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The resulting solid product is purified by recrystallization from a suitable solvent (e.g., acetone or ethanol).

Quantitative Data:

| Product | R-group (Aryl) | Yield (%) | Melting Point (°C) |

| 2-Phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 2-Thienyl | 89 | 237-239 |

| 2-(4-Chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 2-Thienyl | 86 | 252-254 |

Data extracted from a study by Al-Issa, et al.[3]

Signaling Pathways and Logical Relationships

The regioselectivity of the cyclocondensation reaction is a critical aspect of the synthesis of pyrazolo[1,5-a]pyrimidines. The reaction of 3(5)-aminopyrazoles with unsymmetrical 1,3-dielectrophiles can potentially lead to the formation of two regioisomeric products. The outcome is often dependent on the reaction conditions and the nature of the substituents on both the pyrazole and the dielectrophile.

Caption: Factors influencing the regioselectivity of the cyclocondensation reaction.

Conclusion

The synthesis of pyrazolo[1,5-a]pyrimidines from 5-amino-1H-pyrazole-3-carbonitrile is a versatile and efficient process. The choice of the 1,3-bielectrophilic partner and the reaction conditions allows for the generation of a diverse library of substituted pyrazolo[1,5-a]pyrimidines. The protocols provided herein offer robust starting points for researchers in the field of medicinal chemistry and drug development to explore this valuable heterocyclic scaffold. Further optimization of these methods can lead to even more efficient and environmentally friendly synthetic routes.

References

Application Notes & Protocols: 5-Amino-1H-pyrazole-3-carbonitrile as a Precursor for Fused Pyrazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-1H-pyrazole-3-carbonitrile is a highly versatile and valuable precursor in synthetic organic and medicinal chemistry. As a polyfunctional compound, it possesses several nucleophilic sites, making it an ideal building block for the construction of a wide array of fused heterocyclic systems.[1] Fused pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyrimidines, are of significant interest due to their structural resemblance to endogenous purine bases and their diverse pharmacological activities.[1][2] Many of these scaffolds are considered "privileged structures" in drug discovery, with derivatives exhibiting potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Notably, the pyrazolo[1,5-a]pyrimidine core is a well-established scaffold for potent and selective kinase inhibitors, which are crucial for targeting dysregulated cell signaling pathways in diseases like cancer.[3][4]

Reactivity and Synthetic Potential

5-aminopyrazoles are characterized by three primary nucleophilic centers with a general reactivity order of the exocyclic 5-NH₂ group > the endocyclic 1-NH group > the 4-CH position.[1][2] This predictable reactivity allows for regioselective synthesis of fused systems. The most common and efficient strategy for constructing fused pyrazoles from 5-amino-1H-pyrazole-3-carbonitrile involves its cyclocondensation reaction with various 1,3-bielectrophilic partners.[2][4] These partners can include β-dicarbonyl compounds, enaminones, chalcones, and other α,β-unsaturated systems. The choice of bielectrophile, substituents on the pyrazole ring, and reaction conditions (e.g., conventional heating, microwave irradiation) can be tailored to achieve a diverse range of complex heterocyclic structures.[5][6]

Data Presentation: Synthesis of Fused Pyrazoles

The following table summarizes various synthetic approaches for fused pyrazoles using 5-aminopyrazole precursors.

| Fused System | 5-Aminopyrazole Precursor | Bielectrophilic Reagent | Key Conditions | Yield (%) | Reference |

| Pyrazolo[1,5-a]pyrimidine | 5-Amino-1H-pyrazole | (E)-3-(dimethylamino)-1-(aryl)prop-2-en-1-one (Enaminone) | Ethanol, Reflux | 63-79% | [7] |

| Pyrazolo[1,5-a]pyrimidine | 3-Amino-5-aryl-1H-pyrazole-4-carbonitrile | (E)-3-(dimethylamino)-1-(2-thienyl)prop-2-en-1-one | Microwave (solvent-free) | 86% | [8] |

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazoles | Chalcones | DMF, KOH (catalytic) | Good to Excellent | [5] |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole | Trifluoromethyl-β-diketones | Acetic Acid, Reflux | Not Specified | [2] |

| Pyrazolo[1,5-a]pyrimidine | 5-Amino-1H-pyrazole | 2-Arylmalondialdehydes | Microwave, 170 °C, 10 min | High-yielding | [5] |

| Pyrazolo[1,5-a]pyrimidine | 5-Amino-1H-pyrazole-4-carbonitrile | 1H-pyrazole-4-carbaldehyde & Ethyl cyanoacetate | Ethanol, K₂CO₃ | 74-81% | [7] |

| Pyrazolo[3,4-d][2][3][4]triazine | 5-Amino-1H-pyrazole-4-carbonitriles | NaNO₂ / HCl (Diazotization) | Aqueous solution | Good to Very Good | [9] |

Experimental Protocols

Protocol 1: Synthesis of 7-Aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile via Microwave-Assisted Cyclocondensation

This protocol describes a regioselective, solvent-free synthesis of a 7-substituted pyrazolo[1,5-a]pyrimidine from a 5-aminopyrazole-3-carbonitrile precursor and an enaminone, adapted from the methodology for similar compounds.[8]

Materials and Reagents:

-

3-Amino-5-aryl-1H-pyrazole-4-carbonitrile (1.0 mmol)

-

(E)-3-(dimethylamino)-1-(aryl/heteroaryl)prop-2-en-1-one (enaminone) (1.0 mmol)

-

Direct beam microwave oven

-

Ethanol (for recrystallization)

Procedure:

-

Place an equimolar mixture of 3-amino-5-aryl-1H-pyrazole-4-carbonitrile and the appropriate enaminone in a microwave-safe reaction vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture under solvent-free conditions. Typical conditions may involve heating to 150-170 °C for 10-15 minutes. Monitor the reaction progress by TLC.

-

After completion, allow the reaction mixture to cool to room temperature.

-

The resulting solid product is often pure enough for characterization. If necessary, purify the crude product by recrystallization from a suitable solvent, such as ethanol.

-

Filter the purified crystals, wash with cold ethanol, and dry under vacuum.

-

Characterize the final product using ¹H-NMR, Mass Spectrometry, and Elemental Analysis. For example, the synthesis of 2-(4-Chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile yielded brownish-red crystals with a melting point of 252-254 °C.[8]

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidines via Conventional Heating with Chalcones

This protocol details the synthesis of pyrazolo[1,5-a]pyrimidines by reacting 5-aminopyrazoles with chalcones (α,β-unsaturated ketones) in the presence of a base.[5]

Materials and Reagents:

-

5-Amino-1H-pyrazole-3-carbonitrile (1.0 mmol)

-

Substituted Chalcone (e.g., 1,3-diphenylprop-2-en-1-one) (1.0 mmol)

-

Dimethylformamide (DMF) (5 mL)

-

Potassium Hydroxide (KOH) (catalytic amount)

-

Ethanol (for washing/recrystallization)

Procedure:

-

In a round-bottom flask, dissolve the 5-amino-1H-pyrazole-3-carbonitrile and the selected chalcone in DMF.

-

Add a catalytic amount of powdered potassium hydroxide (KOH) to the solution.

-

Heat the reaction mixture under reflux with constant stirring. Monitor the reaction's progress using TLC until the starting materials are consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with water and then with a small amount of cold ethanol.

-

Purify the product by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/DMF mixture).

-

Dry the purified product in a vacuum oven.

-

Characterize the structure and purity using spectroscopic methods (NMR, IR, MS).

Visualizations

Caption: General workflow for fused pyrazole synthesis.

Caption: Reaction scheme for pyrazolo[1,5-a]pyrimidine synthesis.

Caption: Inhibition of a kinase signaling pathway.

References

- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

Application Notes and Protocols for Multicomponent Reactions Involving 5-Amino-1H-pyrazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals